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molecular formula C11H11BrO3 B1321108 Ethyl 4-bromo-2-methylbenzoylformate CAS No. 383363-34-6

Ethyl 4-bromo-2-methylbenzoylformate

Cat. No. B1321108
M. Wt: 271.11 g/mol
InChI Key: HXDWVCRJPUIBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924298B2

Procedure details

To a suspension of AlCl3 (20.3 g, 152 mmol) in dichloroethane (250 mL, DCE) was added ethyl chlorooxoacetate (16.8 g, 123 mmol) at room temperature. To the resulting gold solution was added 3-bromotoluene (20.0 g, 117 mmol) and the dark solution was stirred at room temperature for 4 h. The reaction was cooled to 0° C. and saturated aqueous ammonium chloride was slowly added. The phases were separated and the DCE layer was washed with additional ammonium chloride, dried (Na2SO4), filtered, and the DCE removed in vacuo to give the crude product as a gold oil. Flash chromatography (SiO2; 0-3% Et2O/Hexanes) gave ethyl (4-bromo-2-methylphenyl)-(oxo)acetate (16.2 g; 33%) as a gold oil. 1H NMR (CDCl3) δ 1.41 (t, 3H, J=7.0 Hz), 2.58 (s, 3H), 4.43 (q, 2H, J=7.0 Hz), 7.44-7.48 (m, 2H), 7.58 (d, 1H, J=8.0 Hz); EI/MS 271 m/e (M+). Ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
Name
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].Cl[C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Br:13][C:14]1[CH:15]=[C:16]([CH3:20])[CH:17]=[CH:18][CH:19]=1.[Cl-].[NH4+]>ClC(Cl)C.[Au]>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([C:6](=[O:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:16]([CH3:20])[CH:15]=1 |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Au]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the dark solution was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the DCE layer was washed with additional ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the DCE removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a gold oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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